

Ethyl 4-acetamidobenzoate as a derivative of 4-aminobenzoic acid

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Compound of Interest

Compound Name: Ethyl 4-acetamidobenzoate

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An In-depth Technical Guide to **Ethyl 4-acetamidobenzoate** as a Derivative of 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-acetamidobenzoate**, a significant derivative of 4-aminobenzoic acid (PABA). It covers the synthesis, physicochemical properties, spectroscopic characterization, and applications of this compound, with a focus on its relevance in research and drug development.

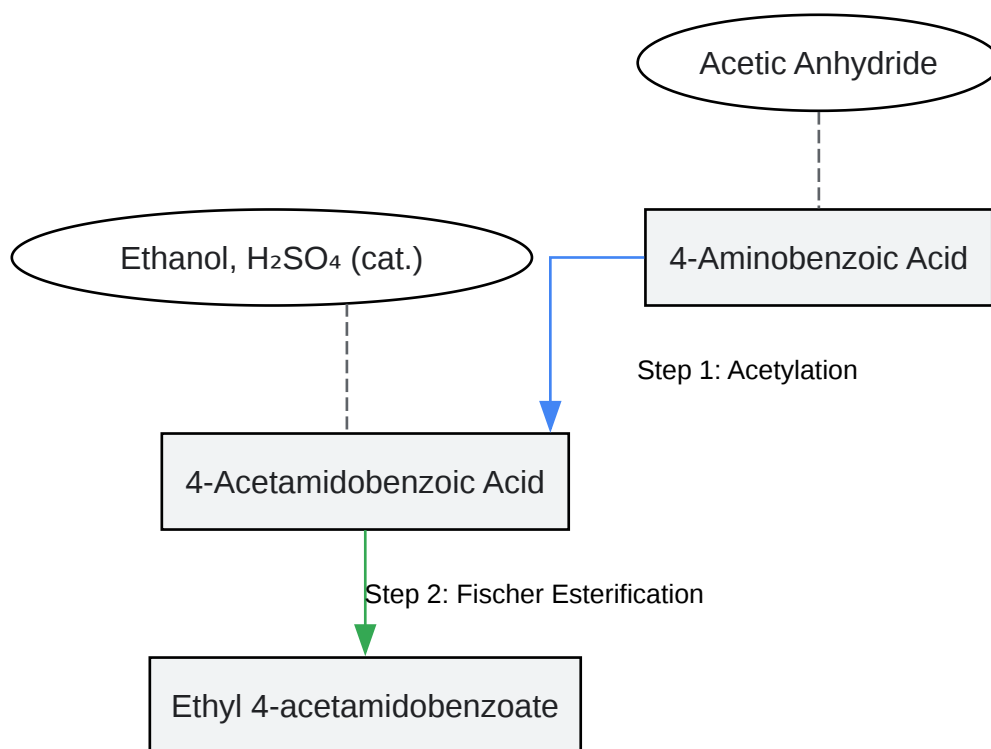
Introduction to 4-Aminobenzoic Acid (PABA) and its Derivatives

4-Aminobenzoic acid, commonly known as PABA, is an organic compound consisting of a benzene ring substituted with amino and carboxyl groups in the para position.^[1] While essential for folic acid synthesis in many microorganisms, it is not required by humans.^{[2][3]} This metabolic difference makes PABA and its derivatives valuable targets for developing antimicrobial agents.^{[2][3][4]} PABA derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, and are structurally present in about 1.5% of commercial drugs.^{[1][2][5]}

Ethyl 4-acetamidobenzoate, also known as N-Acetylbenzocaine, is a key derivative formed through the acetylation of the amino group and the esterification of the carboxyl group of PABA. [6][7] This modification significantly alters the compound's chemical properties and biological activity, making it a subject of interest for medicinal chemistry and pharmaceutical development.

Synthesis Pathway

The synthesis of **Ethyl 4-acetamidobenzoate** from 4-aminobenzoic acid is a two-step process. First, the amino group of PABA is acetylated to protect it and form 4-acetamidobenzoic acid. Second, the carboxyl group of the intermediate is esterified with ethanol to yield the final product.



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Caption: Synthesis workflow for **Ethyl 4-acetamidobenzoate** from 4-Aminobenzoic Acid.

Physicochemical and Spectroscopic Data

The structural modifications from PABA to **Ethyl 4-acetamidobenzoate** result in distinct physical and chemical properties.

Table 1: Physicochemical Properties

Property	Value	References
IUPAC Name	ethyl 4-acetamidobenzoate	[6]
Synonyms	N-Acetylbenzocaine, Ethyl p-acetamidobenzoate	[6][7]
CAS Number	5338-44-3	[6][7]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[6][7]
Molecular Weight	207.23 g/mol	[6]
Appearance	White crystalline solid	[8]
Melting Point	260-263 °C (for 4-acetamidobenzoic acid)	[9]
Solubility	Soluble in ethanol, ether, chloroform; slightly soluble in water.	[8][10]

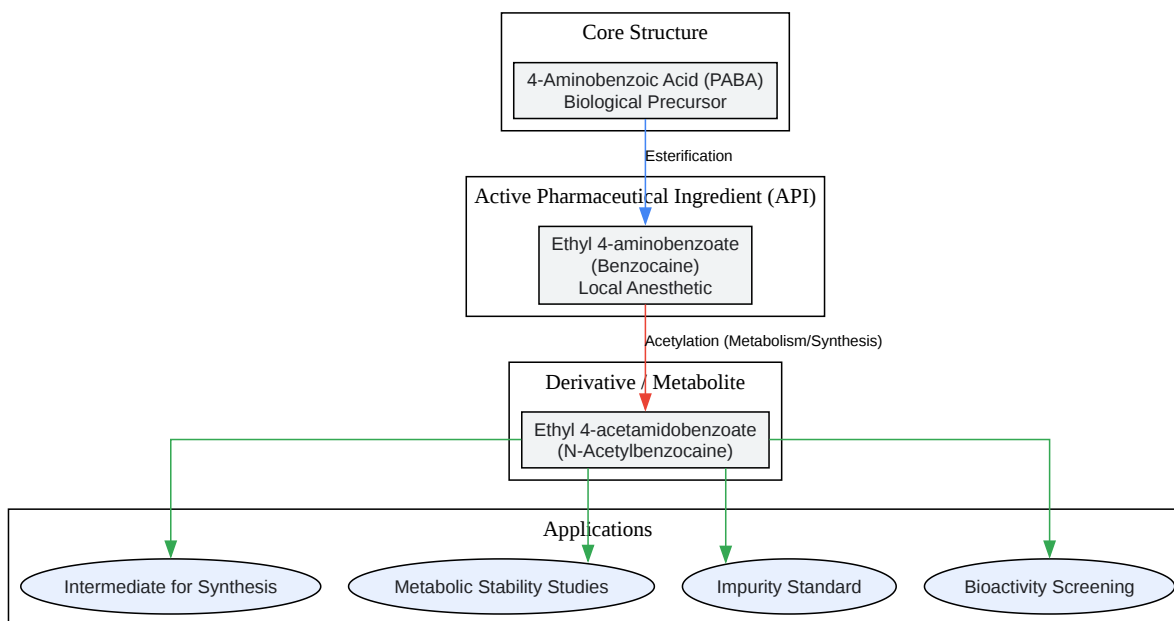
Table 2: Spectroscopic Characterization Data

Technique	Functional Group	Characteristic Peak/Signal	References
FT-IR (cm ⁻¹)	N-H (Amide)	~3337	[9]
C=O (Amide)	~1667	[9]	
C=O (Ester)	~1708-1710	[9]	
C-O (Ester)	~1280	[11]	
¹ H NMR (ppm)	-NH (Amide)	~7.12 (s, 1H)	[9]
Aromatic -CH	~7.45-8.32 (m, 4H)	[9]	
Ester -CH ₂ -	~4.3 (q, 2H)	[12]	
Acetyl -CH ₃	~2.04 (s, 3H)	[9]	
Ethyl -CH ₃	~1.3 (t, 3H)	[12]	[9]
¹³ C NMR (ppm)	C=O (Amide)	~168.7	
C=O (Ester)	~165.2	[9]	
Aromatic -C	~117-148	[9]	
Ester -CH ₂ -	~61.0		[9]
Acetyl -CH ₃	~23.6		
Ethyl -CH ₃	~14.5		

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent used.

Applications in Drug Development and Research

The structural relationship between PABA, its anesthetic derivative Benzocaine, and **Ethyl 4-acetamidobenzoate** is crucial for understanding its applications.



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Caption: Logical relationships and applications of **Ethyl 4-acetamidobenzoate**.

- **Pharmaceutical Intermediate:** **Ethyl 4-acetamidobenzoate** serves as a versatile building block in organic synthesis. The ester and amide groups provide reactive sites for creating more complex molecules with potential therapeutic value.[13]
- **Metabolism Studies:** Acetylation is a key metabolic pathway for drugs containing primary aromatic amine groups, often mediated by N-acetyltransferase (NAT) enzymes.[14][15] Studying **Ethyl 4-acetamidobenzoate** helps in understanding the metabolism, pharmacokinetics, and potential toxicity of Benzocaine and related anesthetic drugs.[15]

- **Impurity Standard:** In the manufacturing of Benzocaine (Ethyl 4-aminobenzoate), **Ethyl 4-acetamidobenzoate** can be present as an impurity.[7] Therefore, it is used as a certified reference material for quality control and assurance in the pharmaceutical industry.
- **Bioactivity Screening:** As a derivative of PABA, which is known for a range of biological effects, **Ethyl 4-acetamidobenzoate** and its analogues are candidates for screening for novel antimicrobial and cytotoxic activities.[3][4] The acetamido group can modulate lipophilicity and hydrogen bonding potential, influencing how the molecule interacts with biological targets.

Detailed Experimental Protocols

A. Synthesis of Ethyl 4-acetamidobenzoate

Step 1: Synthesis of 4-acetamidobenzoic acid (Acetylation)

- **Dissolution:** Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent like glacial acetic acid or DMF in a round-bottom flask.[9][14]
- **Reagent Addition:** Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- **Reaction:** Heat the mixture gently under reflux for 1-2 hours.
- **Precipitation:** Cool the reaction mixture and pour it into cold water. The white solid product, 4-acetamidobenzoic acid, will precipitate.[9]
- **Isolation:** Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. A yield of approximately 72% can be expected.[9]

Step 2: Synthesis of **Ethyl 4-acetamidobenzoate** (Esterification)

- **Setup:** Place the dried 4-acetamidobenzoic acid (1 equivalent) and absolute ethanol (a significant excess, e.g., 10 equivalents) in a round-bottom flask equipped with a reflux condenser.[16]
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.[16]

- **Reflux:** Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).^[16]
- **Workup:** After cooling, pour the reaction mixture into a beaker of cold water.
- **Neutralization:** Slowly add a 10% sodium carbonate solution to neutralize the sulfuric acid catalyst until the evolution of CO₂ gas ceases and the pH is basic.^[16] The product, **Ethyl 4-acetamidobenzoate**, will precipitate as a solid.
- **Purification:** Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals. Dry the final product.

B. Characterization Protocols

- **Thin-Layer Chromatography (TLC):**
 - **Purpose:** To monitor reaction completion and assess product purity.
 - **Stationary Phase:** Silica gel plate.
 - **Mobile Phase:** A mixture of ethyl acetate and methanol (e.g., 6:4 v/v) or ethyl acetate and hexane is commonly used.^[9]
 - **Visualization:** UV lamp (254 nm) and/or iodine chamber. The starting material and product should have different R_f values.
- **Melting Point Determination:**
 - **Purpose:** To identify the compound and assess its purity.
 - **Procedure:** A small amount of the dried, crystalline product is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range close to the literature value indicates high purity.
- **Spectroscopy Sample Preparation:**

- Infrared (IR) Spectroscopy: The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), and placed in an NMR tube.[9]

Conclusion

Ethyl 4-acetamidobenzoate is a chemically and biologically significant derivative of 4-aminobenzoic acid. Its synthesis involves fundamental organic reactions, and its structure provides a platform for diverse applications, from serving as a key intermediate in the synthesis of novel compounds to being an essential tool in the metabolic studies and quality control of existing pharmaceuticals like Benzocaine. This guide provides the foundational technical information required by professionals in the chemical and pharmaceutical sciences to effectively work with and understand this versatile compound.

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